molecular formula C14H16ClNO2 B3035558 1-Chloro-4-({[(cyclohexylcarbonyl)oxy]imino}methyl)benzene CAS No. 331462-07-8

1-Chloro-4-({[(cyclohexylcarbonyl)oxy]imino}methyl)benzene

Cat. No.: B3035558
CAS No.: 331462-07-8
M. Wt: 265.73 g/mol
InChI Key: YIYHJDLATYKRGO-MHWRWJLKSA-N
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Description

1-Chloro-4-({[(cyclohexylcarbonyl)oxy]imino}methyl)benzene is an organic compound that features a benzene ring substituted with a chloro group and a complex oxime ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-({[(cyclohexylcarbonyl)oxy]imino}methyl)benzene typically involves the reaction of 1-chloro-4-formylbenzene with cyclohexylcarbonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-({[(cyclohexylcarbonyl)oxy]imino}methyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The oxime ester group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and oxime.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives.

    Reduction: Amino derivatives.

    Hydrolysis: Carboxylic acids and oximes.

Scientific Research Applications

1-Chloro-4-({[(cyclohexylcarbonyl)oxy]imino}methyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-({[(cyclohexylcarbonyl)oxy]imino}methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The oxime ester group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(chloromethyl)benzene: Similar structure but lacks the oxime ester group.

    4-Chlorobenzyl chloride: Contains a benzyl chloride group instead of the oxime ester.

    4-Chlorocyclohexanol: Features a cyclohexanol group instead of the oxime ester.

Uniqueness

1-Chloro-4-({[(cyclohexylcarbonyl)oxy]imino}methyl)benzene is unique due to its combination of a chloro-substituted benzene ring and an oxime ester functional group

Properties

IUPAC Name

[(E)-(4-chlorophenyl)methylideneamino] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c15-13-8-6-11(7-9-13)10-16-18-14(17)12-4-2-1-3-5-12/h6-10,12H,1-5H2/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYHJDLATYKRGO-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)ON=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)O/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323992
Record name [(E)-(4-chlorophenyl)methylideneamino] cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665921
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331462-07-8
Record name [(E)-(4-chlorophenyl)methylideneamino] cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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